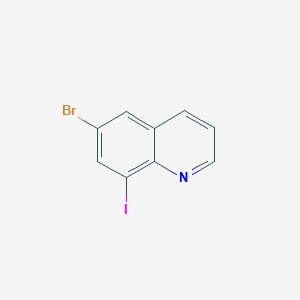

6-Bromo-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBCAHFYCUZWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682014 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078160-90-3 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-8-iodoquinoline

Introduction

6-Bromo-8-iodoquinoline is a di-halogenated aromatic heterocycle built upon the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 6-position and an iodine atom at the 8-position provides two distinct and versatile handles for synthetic elaboration, making this compound a valuable building block for researchers in drug discovery and materials science. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties—including thermal stability, solubility, and spectroscopic signatures—govern critical aspects of its application, from reaction setup and purification to storage and final formulation. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed, field-proven protocols for their experimental determination, and discusses essential safety and handling considerations.

Section 1: Core Physicochemical Properties

The fundamental physicochemical properties of a compound are the cornerstone of its chemical identity and dictate its behavior in various experimental settings. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1078160-90-3 | [2][3] |

| Molecular Formula | C₉H₅BrIN | [2][3] |

| Molecular Weight | 333.95 g/mol | [3] |

| Appearance | Not explicitly reported; typically a solid. | |

| Boiling Point | 373.3 °C (Predicted) | [2] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C. |

Section 2: Thermal Analysis

The melting and boiling points are critical indicators of a substance's purity and thermal stability. A sharp, well-defined melting point is characteristic of a pure crystalline solid, while impurities typically cause a depression and broadening of the melting range. The boiling point is crucial for purification methods like distillation and for establishing safe temperature limits in chemical reactions.

While a predicted boiling point is available, an experimental melting point for this compound is not widely reported in the literature. The following protocol describes a standard, reliable method for its determination.

Protocol 2.1: Experimental Determination of Melting Point

This protocol utilizes the capillary tube method, a standard for obtaining accurate melting point data.

Causality: A slow, controlled heating rate (1-2 °C/minute) near the expected melting point is essential. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a delayed and inaccurate reading. A sharp melting range (<1 °C) is a strong indicator of high purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of this compound to a powder. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.

-

Logical Workflow for Thermal Property Determination

Caption: Experimental workflow for determining melting and boiling points.

Section 3: Solubility Profile

Protocol 3.1: Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.

Causality: This method is trustworthy because it allows the system to reach thermodynamic equilibrium. Constant agitation ensures maximum contact between the solute and solvent, and analysis of a filtered aliquot ensures that only the dissolved solid is quantified, preventing falsely elevated results from suspended particles.

Methodology:

-

Preparation: To a series of vials, add a measured amount of a chosen solvent (e.g., 2 mL).

-

Addition of Solute: Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath at a controlled temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all particulate matter.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The solubility is then reported in units such as mg/mL or mol/L.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. While a complete, published dataset for this compound is scarce, this section outlines the expected spectral characteristics and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the pyridine ring (H-2, H-3, H-4) will exhibit characteristic doublet and triplet-like patterns, while the two protons on the benzene ring (H-5, H-7) will appear as doublets. The specific chemical shifts will be influenced by the strong electron-withdrawing and anisotropic effects of the bromine and iodine substituents.

-

¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms in the quinoline ring. The carbons directly bonded to the halogens (C-6 and C-8) will have their chemical shifts significantly influenced by the electronegativity of Br and I.

Protocol 4.1.1: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal resolution.[5]

-

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay (1-5 seconds for ¹H, 2-5 seconds for ¹³C) to ensure accurate signal integration.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Peaks:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretch: A series of sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-H Bending (out-of-plane): In the 900-675 cm⁻¹ fingerprint region, characteristic of the substitution pattern.

-

C-Br and C-I Stretch: Typically found in the lower frequency region of the spectrum (<700 cm⁻¹). The C-I stretch will be at a lower wavenumber than the C-Br stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M⁺ and M+2 pattern with nearly equal intensity (1:1 ratio) is expected for the molecular ion, which is a definitive signature for a monobrominated compound.[7] The molecular ion peak will be observed at m/z ≈ 333 (for ⁷⁹Br) and 335 (for ⁸¹Br).

-

Fragmentation: Common fragmentation pathways may include the loss of iodine (I•) and bromine (Br•) radicals.

Analytical Workflow for Structural Verification

Caption: A logical workflow for the complete spectroscopic characterization.

Section 5: Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard information for the structurally similar isomer, 6-Bromo-3-iodoquinoline, provides a strong basis for safe handling procedures.[8]

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

| (Note: Hazard information is inferred from the isomer 6-Bromo-3-iodoquinoline, CAS 1416440-23-7, and should be treated as a precautionary guide.)[8] |

Handling Recommendations

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool (2-8°C), dry, and dark place to prevent degradation.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable compound with significant potential in research and development. This guide has consolidated the available data on its core physical properties and, more importantly, provided robust, causality-driven experimental protocols for their determination where published values are absent. Adherence to the detailed methodologies for thermal, solubility, and spectroscopic analysis will ensure the generation of high-quality, reproducible data. By combining this empirical approach with the stringent safety and handling procedures outlined, researchers can confidently and safely integrate this compound into their synthetic and drug discovery workflows.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline.

- Ökten, S., Aslan, F., Kendi, E., & Çakmak, O. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.

-

PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

- Ökten, S., & Tutar, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-bromo-. Retrieved from [Link]

-

Penta Manufacturing Company. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

- Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201-220.

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1078160-90-3 | DTB16090 [biosynth.com]

- 3. This compound CAS#: 1078160-90-3 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

6-Bromo-8-iodoquinoline: A Technical Guide for Strategic Application in Research and Development

Introduction

6-Bromo-8-iodoquinoline is a halogenated heterocyclic aromatic compound built upon the quinoline scaffold. Its unique substitution pattern, featuring a bromine atom at the 6-position and an iodine atom at the 8-position, presents a versatile platform for synthetic chemists and drug discovery professionals. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The differential reactivity of the C-Br and C-I bonds in this compound opens up possibilities for selective, stepwise functionalization, making it a valuable building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its core chemical information, a proposed synthetic strategy, and an exploration of its potential applications in drug discovery and materials science, grounded in the established chemistry of its structural analogs.

Core Compound Information

| Property | Value | Source(s) |

| CAS Number | 1078160-90-3 | [2] |

| Molecular Formula | C₉H₅BrIN | [2] |

| Molecular Weight | 333.95 g/mol | [2] |

| Synonyms | 6-bromo-8-iodo-quinoline | [2] |

Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

A well-established method for synthesizing quinolines is the Skraup synthesis.[5]

-

To a solution of 4-bromoaniline in concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid) is added.

-

Glycerol is then added dropwise to the mixture.

-

The reaction is heated, and upon completion, the mixture is cooled and neutralized with a base.

-

The crude 6-bromoquinoline is then extracted and purified, typically by distillation.

Step 2: Electrophilic Iodination of 6-Bromoquinoline

The subsequent iodination of 6-bromoquinoline is anticipated to occur at the C8 position due to the directing effects of the quinoline ring system.

-

6-Bromoquinoline is dissolved in a suitable solvent, such as sulfuric acid.

-

An iodinating agent, for instance, N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid, is added to the solution.

-

The reaction is stirred at an appropriate temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice water and neutralizing it.

-

The solid this compound is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Analysis

Direct experimental data for this compound is scarce. However, based on its structure, the following properties and spectroscopic signatures can be anticipated.

| Parameter | Expected Observation | Rationale |

| Appearance | Off-white to pale yellow solid | Typical for halogenated aromatic compounds. |

| Melting Point | Elevated due to molecular weight and crystal packing | Halogenation generally increases the melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | Characteristic of aromatic compounds. |

| ¹H NMR | Complex aromatic region with distinct signals for each proton | The deshielding effect of the aromatic rings and halogens will result in signals in the downfield region. |

| ¹³C NMR | Nine distinct signals in the aromatic region | Each carbon atom in the quinoline ring is in a unique chemical environment. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic region | Vibrational modes of the quinoline core will be prominent. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass, with isotopic patterns for Br and I | The presence of bromine and iodine will give a characteristic isotopic signature. |

Reactivity and Applications in Organic Synthesis

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the C8 position while leaving the C6 position available for subsequent transformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

Topic: Key Starting Materials and Synthetic Strategies for 6-Bromo-8-iodoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-iodoquinoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at strategic positions, provides a versatile scaffold for the development of novel pharmaceutical agents and complex organic molecules. The bromine atom at the C6 position and the iodine atom at the C8 position serve as orthogonal synthetic handles for a variety of cross-coupling reactions, allowing for the stepwise and selective introduction of diverse functionalities. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a detailed focus on the selection of key starting materials and the chemical logic underpinning the chosen methodologies. We will dissect the most reliable and field-proven multi-step synthesis, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the reaction mechanisms.

Introduction: The Strategic Value of this compound

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved drugs, most notably in the anti-malarial and anti-cancer fields. The introduction of halogens onto this scaffold dramatically enhances its utility.

-

The C6-Bromine: The bromine atom at the 6-position is a robust handle for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. Its reactivity is well-understood, allowing for the reliable introduction of aryl, alkyl, and amino moieties.

-

The C8-Iodine: The iodine at the 8-position is significantly more reactive than bromine in many cross-coupling reactions, particularly Sonogashira couplings. This differential reactivity is the cornerstone of this molecule's utility, enabling selective, sequential functionalization. An alkyne can be introduced at C8 while leaving the C6-bromo bond intact for a subsequent, different coupling reaction.

Given its utility, a reliable and scalable synthesis is paramount. Direct halogenation of the quinoline core is often plagued by poor regioselectivity, leading to mixtures of isomers that are difficult to separate.[1][2] Therefore, a more controlled, multi-step approach starting from carefully selected precursors is the preferred strategy.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals two primary pathways, both converging on the strategic functionalization of a pre-formed quinoline ring.

Pathway 1 is the most widely adopted and reliable route. It begins with the construction of the 6-bromoquinoline core, followed by a sequence of reactions to install the iodo group at the C8 position. This approach offers superior control over regiochemistry. The key starting material for this robust pathway is 4-bromoaniline .

Detailed Synthetic Protocols: A Step-by-Step Guide

This section details the experimentally validated four-step synthesis starting from 4-bromoaniline.

Step 1: Synthesis of 6-Bromoquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for constructing the quinoline core. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

-

Causality: 4-Bromoaniline is chosen because the bromine atom is chemically robust and correctly positioned to become the C6 substituent in the final product. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.[3] Sodium 3-nitrobenzenesulfonate is a milder and safer oxidizing agent than the traditionally used arsenic pentoxide or nitrobenzene.[3]

Experimental Protocol:

-

To a 500-mL round-bottom flask, add 4-bromobenzenamine (25 g, 145 mmol), sodium 3-nitrobenzenesulfonate (55.5 g, 247 mmol), and propane-1,2,3-triol (glycerol, 50.8 g, 552 mmol).[3]

-

Carefully add 70% sulfuric acid (170 mL) to the mixture with cooling in an ice bath.

-

Heat the mixture to 130°C and stir vigorously for 4 hours. The reaction is exothermic and should be carefully controlled.

-

After cooling to room temperature, pour the mixture into 1 L of water and neutralize with a concentrated sodium hydroxide solution to pH 8-9, ensuring the temperature is kept below 30°C with an ice bath.

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromoquinoline as a yellow to brown oil.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [3] |

| Key Reagents | Glycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonate | [3] |

| Temperature | 130°C | [3] |

| Typical Yield | 60-70% | [3] |

Step 2: Nitration of 6-Bromoquinoline to 6-Bromo-8-nitroquinoline

Electrophilic aromatic substitution on the quinoline ring is directed by the heterocyclic nitrogen. Under strong acidic conditions, the quinoline nitrogen is protonated, directing incoming electrophiles (like the nitronium ion, NO₂⁺) to the C5 and C8 positions of the benzene ring.[4][5]

-

Causality: The C8 position is sterically less hindered than the C5 position, and electronically favored, often leading to the 8-nitro product as the major isomer. Cooling the reaction is critical to control the rate of reaction and minimize the formation of byproducts.

Experimental Protocol:

-

Dissolve 6-bromoquinoline (10.4 g, 50 mmol) in concentrated sulfuric acid (40 mL) in a flask, and cool the mixture to 0°C using an ice-salt bath.[4]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (4 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, stir the reaction at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Neutralize the solution with aqueous ammonia until it is basic (pH > 8).

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford 6-bromo-8-nitroquinoline.[4]

Step 3: Reduction to 6-Bromo-8-aminoquinoline

The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. The reduction is typically achieved using a metal in acidic media, such as iron powder in acetic acid.

-

Causality: This method is highly effective for reducing aromatic nitro groups without affecting the halogen substituents or the quinoline core. Iron is inexpensive and the reaction conditions are relatively mild.[6]

Experimental Protocol:

-

In a 500-mL flask, create a suspension of 6-bromo-8-nitroquinoline (10.1 g, 40 mmol) and iron powder (13.4 g, 240 mmol) in a mixture of ethanol (100 mL), water (50 mL), and glacial acetic acid (100 mL).[6]

-

Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron solids, washing the pad with ethyl acetate.

-

Neutralize the filtrate with a 2.5 N sodium hydroxide solution.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography to yield 6-bromo-8-aminoquinoline as a yellow solid.[6]

Step 4: Sandmeyer Reaction to Synthesize this compound

The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into a halide via a diazonium salt intermediate.[7][8]

-

Causality: The amine at C8 is first converted to a diazonium salt (–N₂⁺) using sodium nitrite in a strong acid. This diazonium salt is an excellent leaving group (N₂ gas) and is readily displaced by an iodide nucleophile (from KI or NaI).[9][10] This reaction provides a clean and high-yielding route to the target iodo-substituted compound.

Experimental Protocol:

-

Suspend 6-bromo-8-aminoquinoline (6.7 g, 30 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (60 mL). Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (2.28 g, 33 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (7.47 g, 45 mmol) in water (30 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Add a saturated solution of sodium thiosulfate to quench any excess iodine.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Overall Synthetic Workflow

The complete, optimized pathway from the key starting material to the final product is summarized below.

Conclusion

The synthesis of this compound is most reliably achieved through a well-orchestrated, four-step sequence starting from the commercially available and cost-effective starting material, 4-bromoaniline. This pathway leverages classic, high-yielding reactions—the Skraup synthesis, electrophilic nitration, nitro group reduction, and the Sandmeyer reaction—to precisely install the desired functionalities with excellent regiochemical control. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis for their specific applications. This guide provides the foundational knowledge and detailed protocols necessary for the successful preparation of this valuable and versatile chemical building block.

References

- Organic Chemistry Frontiers. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. RSC Publishing.

- BenchChem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.

- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. DOI:10.1039/C7SC04107A.

- ChemicalBook. (2025). 6-Bromoquinoline.

- (N.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.

- PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives.

- Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions.

- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

- ChemicalBook. (n.d.). 8-Iodo quinoline synthesis.

- Wikipedia. (n.d.). Halogen dance rearrangement.

- PubMed. (n.d.). 8-Iodo-quinolinium chloride dihydrate.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- (N.d.). Chapter 7_Quinolines and Isoquinolines.pdf.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.

- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.

- Ökten, S., Asun, N., Kendi, E., & Yesilada, O. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o718.

- ChemScene. (n.d.). 1078160-90-3 | this compound.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.

- Kim, H. J., Kim, J., Lee, S., Kim, J. S., & Kim, Y. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17688.

- R&D Chemicals. (n.d.). 8-Iodoquinoline, suppliers and manufacturers.

- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Cooksey, C. J. (2011). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 16(7), 5946–5967.

Sources

- 1. pjsir.org [pjsir.org]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. 8-Iodo-quinolinium chloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Theoretical reactivity of the C-Br versus C-I bond in 6-Bromo-8-iodoquinoline

<An In-Depth Technical Guide to the Theoretical Reactivity of the C-Br versus C-I Bond in 6-Bromo-8-iodoquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth analysis of the theoretical and practical differences in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound. By examining the fundamental principles of carbon-halogen bond activation, including bond dissociation energies and the mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions, we establish a predictive framework for the selective chemical modification of this versatile scaffold. This document serves as a technical resource, offering both foundational knowledge and actionable experimental protocols for researchers in the field.

Introduction: The Strategic Importance of Haloquinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms at specific positions on the quinoline ring provides synthetic handles for diversification through various cross-coupling reactions. This compound, with its two distinct carbon-halogen bonds, presents a valuable substrate for sequential and site-selective functionalization. Understanding the inherent reactivity differences between the C-Br and C-I bonds is paramount for designing efficient and selective synthetic strategies. This guide will dissect these differences from a theoretical and practical standpoint.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The reactivity of aryl halides in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, is predominantly governed by the strength of the carbon-halogen (C-X) bond. This strength is quantified by the bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.

Bond Dissociation Energies and Bond Lengths

A general trend in the C-X bond strength for aryl halides is C-F > C-Cl > C-Br > C-I.[1] The C-I bond is the longest and weakest, making it the most susceptible to cleavage. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to bromine.

| Bond | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kJ/mol) |

| C(sp²)-Br | ~1.90 | ~336 |

| C(sp²)-I | ~2.10 | ~272 |

| Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Halides.[2][3] |

This significant difference in BDE is the primary determinant for the selective reactivity of the C-I bond over the C-Br bond in this compound.

The Mechanism of Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4] This is often the rate-determining step of the catalytic cycle and is highly sensitive to the identity of the halogen.

The generally accepted mechanism involves the insertion of the Pd(0) center into the C-X bond, forming a Pd(II) intermediate.[5] The lower BDE of the C-I bond facilitates a lower activation energy for this oxidative addition step compared to the C-Br bond.[4] Consequently, the C-I bond will preferentially react under carefully controlled conditions.[6]

Caption: Generalized mechanism of oxidative addition in Pd-catalyzed cross-coupling.

Analysis of Reactivity in this compound

In the specific case of this compound, both electronic and steric factors come into play, although the differential reactivity of the halogens is the dominant factor.

-

Electronic Effects : The quinoline ring is an electron-deficient heteroaromatic system.[7] Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring.[8] The positions of the halogens (C6 and C8) are on the carbocyclic ring.

-

Steric Effects : The C8 position is peri to the nitrogen atom, which can introduce some steric hindrance.[9] However, for many cross-coupling reactions, this is not sufficient to override the intrinsic reactivity difference between the C-I and C-Br bonds.

Therefore, the predicted order of reactivity is a clean differentiation based on the halogen, with the C-I bond at the C8 position being significantly more reactive towards oxidative addition than the C-Br bond at the C6 position.

Selective Functionalization Strategies

The differential reactivity of the C-I and C-Br bonds allows for the sequential and site-selective introduction of different functionalities.

Preferential Reaction at the C-I Bond

By employing mild reaction conditions, it is possible to selectively functionalize the C8 position while leaving the C6-bromo group intact. This is the most common and predictable outcome. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed selectively at the C-I bond.[10][11][12]

Caption: Logical workflow for the sequential functionalization of this compound.

Reaction at the C-Br Bond

To react the C-Br bond, the C-I bond must first be functionalized. Subsequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, can be employed to activate the more robust C-Br bond.[13]

Potential Side Reactions: The Halogen Dance

Under certain basic conditions, particularly with strong organolithium or amide bases at low temperatures, a phenomenon known as the "halogen dance" can occur.[14][15] This involves the migration of a halogen atom to a different position on the ring.[16] While less common in palladium-catalyzed reactions, it is a potential side reaction to be aware of, especially during lithiation attempts for functionalization.[17]

Experimental Protocols

The following protocols are illustrative examples for the selective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position

Objective: To selectively couple an arylboronic acid at the C-8 position.

Rationale: This protocol utilizes standard Suzuki-Miyaura conditions that are mild enough to differentiate between the C-I and C-Br bonds.[18] Pd(PPh₃)₄ is a classic, reliable catalyst for this transformation. The choice of a carbonate base is crucial for the transmetalation step.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq.).

-

Add a suitable solvent, such as a 3:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-8 Position

Objective: To selectively couple a terminal alkyne at the C-8 position.

Rationale: The Sonogashira coupling is highly effective for aryl iodides.[10] This protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst, which is characteristic of this reaction.[19][20] The amine base (e.g., triethylamine) serves both as a base and a solvent.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.5 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating to 40-50 °C may be required for less reactive alkynes.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-8 Position

Objective: To selectively couple a primary or secondary amine at the C-8 position.

Rationale: This protocol utilizes a modern Buchwald-Hartwig catalyst system, which is highly efficient for C-N bond formation.[11][21][22] The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and subsequent steps in the catalytic cycle.[23]

Step-by-Step Methodology:

-

To a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried vial.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The theoretical and practical reactivity of the C-Br and C-I bonds in this compound is well-differentiated, primarily due to the significant difference in their bond dissociation energies. The C-I bond is demonstrably more reactive in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the C-8 position under mild conditions. By understanding these fundamental principles, researchers can strategically design synthetic routes to complex quinoline derivatives, leveraging the C-Br bond for subsequent transformations under more vigorous conditions. The protocols provided herein serve as a validated starting point for the development of novel compounds for a wide range of scientific applications.

References

-

Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

-

Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

-

Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar. [Link]

-

Merit, D. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

-

Eberle, M. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

-

Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

-

Various Authors. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]

-

Contel, M., et al. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. PubMed. [Link]

-

Hodgson, P. B., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

-

Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

-

Sharma, P., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. Wikipedia. [Link]

-

Various Authors. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Lima, C. F. R. A. C. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]

-

Bickelhaupt, F. M., et al. (2011). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of Chemical Theory and Computation. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

-

Various Authors. (2017). Why are aryl halides less reactive with alkyl halides?. Quora. [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]

-

Schnürch, M., & Spina, M. (n.d.). Halogen Dance Reactions. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds in the fo... Filo. [Link]

-

Şahin, E., et al. (n.d.). 6,8-Dibromoquinoline. PMC. [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews. [Link]

-

Demaison, J., & Vogt, J. (2025). The Equilibrium C–Cl, C–Br, and C–I Bond Lengths from Ab Initio Calculations, Microwave and Infrared Spectroscopies, and Empirical Correlations. ResearchGate. [Link]

-

LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Magano, J., & Dunetz, J. R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

Allen. (n.d.). Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to. Allen. [Link]

-

Sharma, G., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Chem Explained. (2020). Reactivity of Quinoline. YouTube. [Link]

-

Chemistry - The Path of Passion. (2020). Sonogashira Cross Coupling Reaction| Organocopper| Transmetallation| C-C Bond Formation| Examples. YouTube. [Link]

-

Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

-

Various Authors. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

-

Reusch, W. (n.d.). Alkyl Halide Reactivity. MSU chemistry. [Link]

-

Bera, S., et al. (2025). Theoretical study of C–X [X = Cl, Br] bond activation on aluminum nanoclusters. ResearchGate. [Link]

-

Çakmak, O., et al. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

-

Besson, T., et al. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

Sources

- 1. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ecorfan.org [ecorfan.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. research.rug.nl [research.rug.nl]

An In-Depth Technical Guide to the Predicted Biological Activities of 6-Bromo-8-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of halogen atoms on this heterocyclic system can profoundly influence its physicochemical properties and biological activities. This guide focuses on the predicted biological potential of a specific, yet underexplored class of compounds: 6-bromo-8-iodoquinoline derivatives. By synthesizing data from structurally related bromo- and iodo-quinolines, this document provides a predictive framework for their anticancer and antimicrobial activities, delves into plausible mechanisms of action, and offers detailed experimental and computational protocols to guide future research and development in this promising area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds.[1] Its unique electronic properties and rigid structure provide an excellent platform for designing molecules that can interact with a variety of biological targets. The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of a compound's steric and electronic profile, thereby optimizing its therapeutic efficacy and selectivity.[1]

Halogenation of the quinoline nucleus is a well-established strategy to enhance biological activity. The introduction of bromine and iodine, in particular, can increase lipophilicity, which may improve cell membrane permeability. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The specific substitution pattern of this compound offers a unique combination of electronic and steric features that warrants investigation.

Predicted Anticancer Activities of this compound Derivatives

The anticancer potential of quinoline derivatives is widely documented, with several compounds having progressed to clinical use.[1] Based on the literature for closely related analogues, this compound derivatives are predicted to exhibit significant anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A significant finding in the literature is the identification of a 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative as an inhibitor of EGFR tyrosine kinase (EGFR-TK) with activity against breast cancer cell lines.[1] EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell growth and proliferation.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

The predicted mechanism of action involves the this compound scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to cell cycle arrest and apoptosis.

Caption: Predicted inhibition of the EGFR signaling pathway.

Topoisomerase Inhibition

Many planar aromatic molecules, including certain quinoline derivatives, function as anticancer agents by intercalating into DNA and inhibiting the function of topoisomerases.[3] These enzymes are essential for resolving topological challenges during DNA replication, transcription, and repair.[3] The planar structure of the this compound core is well-suited for DNA intercalation. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[3]

Caption: Predicted mechanism of Topoisomerase I inhibition.

Predicted Antimicrobial Activities

Halogenated quinolines have a long history of use as antimicrobial agents. The presence of both bromine and iodine on the quinoline scaffold is anticipated to confer potent activity against a range of microbial pathogens.

Antibacterial Activity

Studies on 6-iodo-substituted carboxy-quinolines have demonstrated their efficacy against Gram-positive bacteria.[4] It is predicted that this compound derivatives will exhibit similar, if not enhanced, antibacterial properties. The mechanism of action is likely multifaceted, potentially involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Additionally, these lipophilic compounds may disrupt the bacterial cell membrane integrity.

Antifungal Activity

The antifungal potential of halogenated quinolines has also been reported.[5] It is plausible that this compound derivatives could exhibit activity against clinically relevant fungal species such as Candida albicans and Aspergillus flavus. The mechanism may involve the inhibition of fungal-specific enzymes or the disruption of fungal cell wall synthesis.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process, likely starting from a commercially available substituted aniline. The following is a proposed synthetic workflow based on established methodologies for similar compounds.[6][7]

Caption: Proposed synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 6-bromo-4-iodoquinoline[6][7]

-

Cyclization: React 4-bromoaniline with a suitable three-carbon synthon (e.g., diethyl malonate) under acidic conditions to form 6-bromoquinolin-4-ol.

-

Chlorination: Treat the resulting 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.

-

Iodination: The 4-chloro substituent can then be displaced by iodine via a Finkelstein-type reaction using sodium iodide (NaI) in a suitable solvent like acetonitrile to afford the 6-bromo-4-iodoquinoline scaffold.

-

Derivatization: The core scaffold can be further functionalized at various positions to generate a library of derivatives for biological screening.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)[8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Analysis: A Predictive Approach

Molecular docking is a powerful computational tool to predict the binding affinity and orientation of a small molecule to its protein target. This can guide the rational design of more potent derivatives.

Workflow for Molecular Docking of this compound Derivatives against EGFR

-

Protein Preparation: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 3D structures of the this compound derivatives and optimize their geometry using a suitable force field.

-

Binding Site Definition: Identify the ATP-binding site of EGFR.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses of the derivatives within the active site.

-

Analysis of Results: Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligands and the protein residues. This information can help in understanding the structure-activity relationship and in designing new derivatives with improved binding affinity.

Data Summary and Future Perspectives

While direct experimental data for a wide range of this compound derivatives is currently limited, the available information on structurally similar compounds allows for the formulation of strong predictive models for their biological activities.

| Compound Class | Biological Activity | Target/Mechanism | Reported IC₅₀/MIC | Reference |

| 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Anticancer (Breast) | EGFR-TK | 14.48 µM | [1] |

| 6-Iodo-quinoline derivatives | Antibacterial | Not specified | MICs vary | [4] |

| Brominated 8-hydroxyquinolines | Anticancer | Topoisomerase I inhibition | IC₅₀: 6.7-25.6 µg/mL | [8] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Anticancer (Breast) | Not specified | IC₅₀: 1.7-29.6 µg/mL | [9] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial/Antifungal | Not specified | MICs vary | [5] |

The data presented in this guide strongly suggest that this compound derivatives represent a promising, yet underexplored, area for drug discovery. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays to validate their predicted anticancer and antimicrobial activities. Mechanistic studies will be crucial to elucidate their precise modes of action and to identify their specific molecular targets. The integration of computational and experimental approaches will be instrumental in accelerating the development of novel therapeutic agents based on the this compound scaffold.

References

- Review on recent development of quinoline for anticancer activities. (n.d.).

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved from [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. (n.d.). Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4). Retrieved from [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). Retrieved from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15). Retrieved from [Link]

-

Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed. (2013, August). Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromo-8-iodoquinoline: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Critical Role of Solubility in the Application of 6-Bromo-8-iodoquinoline

This compound is a halogenated heterocyclic aromatic compound. Its rigid, planar structure, substituted with both bromine and iodine, presents unique electronic and steric properties that make it a valuable building block in medicinal chemistry and organic synthesis. The precise placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it an important intermediate in the development of novel pharmaceutical agents and advanced materials.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a fundamental prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization and chromatography, and is a critical determinant of a compound's behavior in biological screening assays. Poorly characterized solubility can lead to failed experiments, irreproducible results, and significant delays in the development pipeline. This guide provides a comprehensive overview of the predicted solubility of this compound, a robust experimental protocol for its quantitative determination, and the necessary safety considerations for its handling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for planning experimental work, including calculations for solution preparation and safety assessments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Structure | C₉H₅BrIN | [1] |

| Molecular Formula | C₉H₅BrIN | [1] |

| Molecular Weight | 333.95 g/mol | [1] |

| CAS Number | 1078160-90-3 | [2] |

| Appearance | Typically a solid | |

| Density | 2.154 g/cm³ | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Predicted and Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be predicted based on its molecular structure and the fundamental principle of "like dissolves like".[3] The molecule possesses a large, hydrophobic aromatic core with two halogen substituents, which significantly influences its interactions with different solvent classes.

-

Polar Aprotic Solvents: The quinoline nitrogen provides a dipole moment, suggesting favorable interactions with polar aprotic solvents that can engage in dipole-dipole interactions without hydrogen bonding.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols is expected to be moderate to low. While the nitrogen atom can act as a hydrogen bond acceptor, the large, nonpolar surface area of the molecule may limit extensive solvation.

-

Nonpolar Solvents: The compound's aromatic nature suggests some affinity for nonpolar aromatic solvents like toluene. However, its overall polarity may render it poorly soluble in aliphatic nonpolar solvents such as hexane.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions between the solvent and the quinoline core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Favorable interactions with the halogenated substituents and the aromatic system. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The large hydrophobic scaffold limits solvation despite potential hydrogen bonding with the quinoline nitrogen. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Pi-stacking interactions between the solvent and the quinoline ring system are possible. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |

| Aqueous | Water | Insoluble | The compound is highly hydrophobic and lacks sufficient hydrogen bonding capability to dissolve in water. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond prediction and obtain precise, actionable data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound and is highly recommended.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.[4]

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method directly measures the thermodynamic equilibrium solubility, which is a fundamental physicochemical property. Unlike kinetic or high-throughput methods, it is less susceptible to errors from dissolution rate limitations, making it ideal for crystalline, poorly soluble compounds.[6]

-

Why Temperature Control? Solubility is temperature-dependent.[3][7] Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is critical for data consistency and relevance.

-

Why Excess Solute? The presence of undissolved solid is mandatory to ensure that the solution is saturated and remains in equilibrium throughout the experiment.[4]

-

Why Equilibration Time? For poorly soluble compounds, dissolution can be slow.[8] An adequate equilibration period (typically 24-72 hours) is necessary to ensure the system reaches a steady state. Verifying this by sampling at multiple time points (e.g., 24h and 48h) confirms that equilibrium has been achieved.[4]

-

Why Phase Separation and Analysis? The solid and liquid phases must be cleanly separated to analyze the concentration of the dissolved solute accurately.[4] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity.[4]

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials, ensuring there is visibly more solid than what is expected to dissolve.

-

Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a minimum of 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

-

Self-Validating Check: The potential for the compound to adsorb to the filter should be considered, especially for very low solubility measurements.[4] This can be checked by filtering a standard solution of known concentration and analyzing the filtrate.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent being tested.

-

Analyze the filtered sample and the calibration standards by a validated analytical method, such as HPLC with UV detection.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of this compound in the sample by interpolating its analytical response from the calibration curve. The resulting concentration is the equilibrium solubility.

-

Caption: Experimental workflow for determining equilibrium solubility via the Shake-Flask method.

Safety, Handling, and Waste Disposal

Halogenated aromatic compounds require careful handling to minimize exposure and prevent environmental contamination.[9] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety protocols for similar halogenated quinolines should be strictly followed.[10]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Waste Disposal: Halogenated organic waste must be segregated and collected in a designated, properly labeled hazardous waste container.[9] Do not dispose of it in non-halogenated solvent waste streams or down the drain. Follow all institutional and local regulations for hazardous waste disposal.[11]

Conclusion

While quantitative solubility data for this compound is sparse, its molecular architecture strongly suggests high solubility in polar aprotic and chlorinated solvents, with limited solubility in protic and nonpolar media. This guide provides the theoretical basis for these predictions and, more importantly, offers a robust, self-validating experimental protocol based on the gold-standard shake-flask method for the precise determination of its equilibrium solubility. Adherence to this methodology will generate reliable and reproducible data, empowering researchers to optimize reaction conditions, streamline purification processes, and ensure the integrity of biological assays.

References

- Vertex AI Search. (n.d.).

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

- Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Lund University Publications. (n.d.).

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Semmelweis Repozitórium. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.